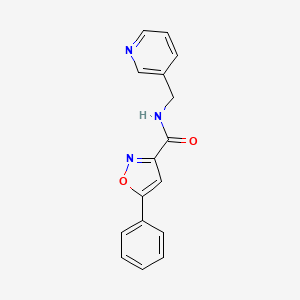
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide, also known as PNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been found to bind to the active site of HDACs, thereby inhibiting their activity. This inhibition leads to an increase in the acetylation of histones, which in turn can lead to changes in gene expression. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising anti-cancer agent.
Biochemical and Physiological Effects
In addition to its effects on HDACs, this compound has been found to exhibit a range of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cellular signaling pathways. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is that it has been extensively studied and its mechanism of action is relatively well-understood. Additionally, it has been found to exhibit a range of effects on different biological systems, making it a versatile tool for research. However, one limitation is that it can be difficult to synthesize and purify, which may limit its availability for certain experiments.
Direcciones Futuras
There are numerous potential future directions for research on 5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide. One area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand the compound's effects on HDACs and other enzymes. Finally, there is potential for this compound to be developed into a therapeutic agent for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Métodos De Síntesis
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 3-pyridinylmethylamine with 5-phenylisoxazole-3-carboxylic acid. The resulting compound can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
5-phenyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in a range of diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
5-phenyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(18-11-12-5-4-8-17-10-12)14-9-15(21-19-14)13-6-2-1-3-7-13/h1-10H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFSVDRDYZAHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






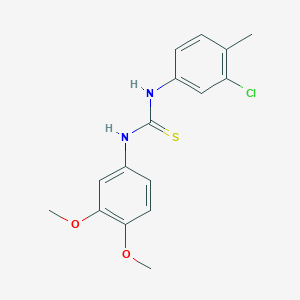
![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
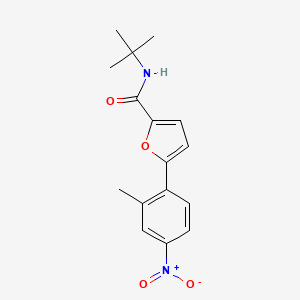
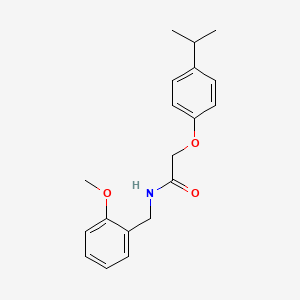
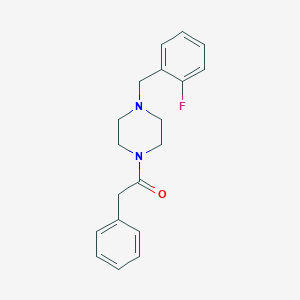
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)